molecular formula C27H18N2O6 B11675720 2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11675720
M. Wt: 466.4 g/mol
InChI Key: HGDNKOPFUYBWPM-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes phenyl and nitrophenoxy groups attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction using phenyl acetyl chloride and an aluminum chloride catalyst.

    Attachment of Methylphenoxy and Nitrophenoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the phenoxy groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole

Properties

Molecular Formula

C27H18N2O6

Molecular Weight

466.4 g/mol

IUPAC Name

2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C27H18N2O6/c1-17-5-9-20(10-6-17)34-21-11-7-18(8-12-21)28-26(30)24-14-13-23(16-25(24)27(28)31)35-22-4-2-3-19(15-22)29(32)33/h2-16H,1H3

InChI Key

HGDNKOPFUYBWPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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